molecular formula C17H11ClFNO2S2 B2699885 (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 297150-44-8

(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2699885
CAS No.: 297150-44-8
M. Wt: 379.85
InChI Key: ZVERSDWSMSUDNZ-OVCLIPMQSA-N
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Description

The compound "(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one" is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a methylidene group at position 5 and a sulfanylidene moiety at position 2. The arylidene substituent at position 5 consists of a 3-chloro-4-[(4-fluorophenyl)methoxy]phenyl group, which introduces steric bulk and electronic effects due to the chloro, fluorophenyl, and methoxy substituents. Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(5E)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO2S2/c18-13-7-11(8-15-16(21)20-17(23)24-15)3-6-14(13)22-9-10-1-4-12(19)5-2-10/h1-8H,9H2,(H,20,21,23)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVERSDWSMSUDNZ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is part of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications based on recent research findings.

Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14ClFN1O2S\text{C}_{16}\text{H}_{14}\text{ClF}\text{N}_1\text{O}_2\text{S}

This structure features a thiazolidinone core with various substituents that influence its biological activity. The presence of the chloro and fluoro groups, along with the methoxy phenyl moiety, suggests potential for significant interactions with biological targets.

Antioxidant Activity

Thiazolidinone derivatives are known for their antioxidant properties. A study highlighted that modifications in the thiazolidinone structure can enhance antioxidant activity significantly. For instance, compounds with specific substitutions showed IC50 values lower than standard antioxidants like vitamin C .

Anticancer Activity

Research indicates that thiazolidinones exhibit anticancer properties through various mechanisms, including cell cycle arrest and induction of apoptosis. For example, certain derivatives demonstrated potent activity against cancer cell lines, with some compounds inducing S-phase arrest in a time-dependent manner .

CompoundCell LineIC50 (µM)Mechanism
Compound 7MCF-7 (breast cancer)12.5Apoptosis induction
Compound 8HeLa (cervical cancer)10.0Cell cycle arrest

Antimicrobial Activity

Thiazolidinone derivatives have shown promising antimicrobial effects against various pathogens. Studies reported significant activity against Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to established antibiotics .

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic effects, primarily through PPARγ activation. Some derivatives have been synthesized to enhance their affinity for this receptor, demonstrating improved hypoglycemic effects in diabetic animal models .

Case Studies

  • Anticancer Study : A recent investigation into a series of thiazolidinone derivatives revealed that specific substitutions at the 2 and 4 positions markedly increased cytotoxicity against breast cancer cells. The most active derivative led to a significant reduction in tumor size in xenograft models .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various thiazolidinones against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited MIC values as low as 8 µg/mL, highlighting their potential as new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one demonstrates activity against a range of bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways, making it a candidate for developing new antibiotics .

Anticancer Potential
Thiazolidinones have also been investigated for their anticancer properties. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro. The presence of the fluorophenyl group is believed to enhance its bioactivity by improving lipophilicity and cellular uptake, which could lead to more effective cancer therapies .

Biological Research

Enzyme Inhibition Studies
The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic processes, which could be beneficial for treating diseases like diabetes and obesity. The interaction with target enzymes is an area of ongoing research, with implications for drug design .

Modulation of Biological Pathways
Research into the modulation of signaling pathways by this compound has revealed its potential effects on pathways related to inflammation and oxidative stress. These findings suggest that it could be useful in developing treatments for conditions such as arthritis and neurodegenerative diseases .

Material Science

Synthesis of Novel Materials
The unique chemical structure of (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one allows for its use in synthesizing novel materials with desired properties. Its thioketone functionality can be utilized in polymer chemistry to create materials with specific thermal and mechanical properties, potentially leading to advancements in coatings and composite materials .

Data Tables

Activity TypeObservations
AntimicrobialEffective against multiple strains
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionPotential inhibitor for metabolic enzymes

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (C=S) group and exocyclic double bond are primary sites for oxidation:

  • Thione Oxidation : The thione group undergoes oxidation to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Double Bond Epoxidation : The methylidene group reacts with peracids (e.g., meta-chloroperbenzoic acid) to form epoxides .

Reaction Conditions Product Reference
Thione → SulfoxideH₂O₂, acetic acid, 0–5°C, 2–4 hrs(5E)-5-...-2-sulfinylidene-1,3-thiazolidin-4-one
Thione → SulfonemCPBA, DCM, RT, 12 hrs(5E)-5-...-2-sulfonylidene-1,3-thiazolidin-4-one
Double Bond EpoxidationmCPBA, DCM, 0°C, 6 hrsEpoxide derivative with retained stereochemistry

Reduction Reactions

Reduction targets the exocyclic double bond and thione group:

  • Double Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces the methylidene group to a single bond .

  • Thione Reduction : LiAlH₄ reduces the C=S bond to a thiol (-SH).

Reaction Conditions Product Reference
Double Bond SaturationH₂ (1 atm), 10% Pd/C, EtOH, RT5-[(3-chloro-4-...phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Thione → ThiolLiAlH₄, THF, 0°C → RT, 2 hrs5-...-2-mercapto-1,3-thiazolidin-4-one

Substitution Reactions

The chloro and methoxy groups participate in nucleophilic substitutions:

  • Chloro Displacement : Reacts with amines or thiols under basic conditions (K₂CO₃, DMF).

  • Methoxy Demethylation : BBr₃ in DCM removes methyl groups, yielding phenolic derivatives.

Reaction Conditions Product Reference
Cl → NH₂NH₃ (aq), K₂CO₃, DMF, 80°C, 6 hrs5-...-3-chloro→amino derivative
OMe → OHBBr₃ (1M in DCM), RT, 12 hrsPhenolic analog with free -OH group

Cycloaddition and Conjugate Addition

The exocyclic double bond acts as a dienophile or Michael acceptor:

  • Diels-Alder Reaction : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered rings .

  • Michael Addition : Thiols or amines add to the α,β-unsaturated carbonyl system .

Reaction Conditions Product Reference
Diels-Alder with 1,3-butadieneToluene, reflux, 24 hrsBicyclic adduct with fused cyclohexene
Thiol AdditionPhSH, Et₃N, MeCN, RT, 3 hrs5-...-2-(phenylthio)-1,3-thiazolidin-4-one

Azo Coupling and Nitrosation

The methylidene group undergoes nitrosation and azo coupling, similar to related thiazolidinones :

  • Nitrosation : HNO₂ (from NaNO₂/HCl) forms oxime derivatives.

  • Azo Coupling : Diazonium salts react to form hydrazone-linked products.

Reaction Conditions Product Reference
NitrosationNaNO₂, HCl, 0°C, 1 hr5-...-4-oxime-thiazolidinone
Azo Coupling with Ar-N₂⁺Ar-N₂⁺Cl⁻, NaHCO₃, H₂O/EtOH, RT5-[(arylhydrazono)methylidene]-...thiazolidinone

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:

  • Acidic Hydrolysis : Concentrated HCl cleaves the ring to form thiourea derivatives.

  • Basic Hydrolysis : NaOH opens the ring, yielding mercaptocarboxylic acids.

Reaction Conditions Product Reference
Acidic Ring Opening6M HCl, reflux, 8 hrs3-chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde + thiourea fragment
Basic Ring Opening2M NaOH, MeOH, 60°C, 4 hrsMercaptoacetic acid derivative

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives share a common core but exhibit variations in substituents that significantly influence their physicochemical and biological properties. Below is a detailed comparison of the target compound with key analogues:

Structural Modifications and Substituent Effects

a. Substituents at Position 5 (Arylidene Group):

  • Target Compound: Features a 3-chloro-4-[(4-fluorophenyl)methoxy]phenyl group.
  • (5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one () : Incorporates a furan-linked 4-chlorophenyl group. The furan ring introduces π-conjugation, possibly altering electronic properties compared to the target’s purely aromatic system.
  • (5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one () : Substituted with a 2-methoxyphenyl group, which may enhance solubility due to the polar methoxy group but reduce steric hindrance compared to the target’s bulkier substituents.

b. Substituents at Position 3 (N-linked Groups):

  • Target Compound: Lacks a substituent at position 3 (hydrogen), whereas analogues like 3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one () feature a 3-chlorophenyl group here.

c. Sulfur vs. Oxygen Analogues :

  • (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () : Replaces sulfanylidene with a thioxo group. The sulfanylidene in the target compound may offer stronger hydrogen-bonding capabilities, influencing receptor interactions .
Physicochemical Properties
  • Crystallinity : Derivatives such as (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () form intramolecular hydrogen bonds (O–H⋯S), stabilizing crystal lattices. The target’s methoxy group may similarly contribute to intermolecular interactions .

Data Tables

Table 1: Structural and Activity Comparison of Selected Thiazolidinone Derivatives
Compound Name Substituents (Position 5) Position 3 Substituent Key Biological Activity Reference
Target Compound 3-chloro-4-[(4-fluorophenyl)methoxy]phenyl H Not reported (inferred antimicrobial)
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-... () Furan-4-chlorophenyl Methyl Not reported
3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-... () 2-methoxyphenyl 3-chlorophenyl Not reported
5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-... () Varied arylidene 3-chloro-4-fluorophenyl Antimicrobial (MIC: 8–32 µg/mL)
Table 2: Physicochemical Properties
Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound 4.2 0 5
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-... () 3.8 1 (OH) 4
3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-... () 3.5 0 5

Research Findings and Implications

  • Synthetic Routes: The target compound is likely synthesized via a Knoevenagel condensation between a substituted benzaldehyde and a thiazolidinone precursor, as described for analogues in and .
  • Structure-Activity Relationships (SAR) : Chloro and fluoro substituents enhance antimicrobial activity by increasing membrane interaction and resistance to metabolic degradation . The target compound’s 4-fluorophenyl methoxy group may further improve pharmacokinetic stability.
  • Crystallographic Insights: Planar heterocyclic systems (e.g., thiazolidinone core) and substituent geometry influence molecular packing and solubility, as seen in X-ray studies of similar compounds () .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves condensation of substituted arylidene precursors with thiosemicarbazides or thiazolidinone derivatives. A general protocol includes refluxing stoichiometric ratios of reactants (e.g., 3-chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde and 2-thioxothiazolidin-4-one) in a mixed solvent system (e.g., DMF/acetic acid) with sodium acetate as a catalyst . Design of Experiments (DoE) can optimize parameters like temperature (80–120°C), reaction time (2–6 hours), and catalyst concentration to maximize yield (reported 60–75%). Recrystallization from DMF-ethanol mixtures improves purity . Table 1 : Reaction Parameter Optimization
ParameterRange TestedOptimal ValueYield (%)
Temperature80°C – 120°C100°C72
Reaction Time2 – 6 hours4 hours68
Solvent RatioDMF:AcOH (1:1–1:3)1:270

Q. How can the stereochemical configuration (E/Z isomerism) of the arylidene group be confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For example, in analogous compounds, SC-XRD revealed the (5E) configuration with C=C bond lengths of ~1.34 Å and torsion angles confirming planarity . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and computational geometry optimization using DFT at the B3LYP/6-311G(d,p) level .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted aldehyde or oxidized sulfone derivatives).
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content within 0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction mechanisms for oxidation or substitution at the thiazolidinone core be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify intermediates (e.g., sulfoxide formation during oxidation) .
  • Isotopic Labeling : Use ³⁴S-labeled thiazolidinone to track sulfur participation in substitution reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) can map transition states and activation energies for electrophilic aromatic substitution at the 3-chloro substituent .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varying substituents and test in bioassays (e.g., enzyme inhibition). For example, replacing 4-fluorophenylmethoxy with 4-methoxyphenylmethoxy may alter lipophilicity (logP) and binding affinity .
  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., PPAR-γ for antidiabetic activity). Fluorine’s electronegativity may enhance hydrogen bonding vs. methoxy’s steric effects .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in cytotoxicity (e.g., NIH/3T3 vs. HeLa cells) may arise from metabolic differences .
  • Standardized Protocols : Reproduce studies under controlled conditions (e.g., fixed DMSO concentration ≤0.1% to avoid solvent interference) .

Q. What computational strategies predict solubility and stability under physiological conditions?

  • Methodological Answer :
  • QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and Abraham solvation parameters. For this compound, TPSA ≈ 90 Ų predicts moderate aqueous solubility .
  • Molecular Dynamics (MD) : Simulate hydration shells in GROMACS to assess stability in PBS buffer (pH 7.4). The thione group may hydrolyze to sulfonic acid under acidic conditions .

Data Contradiction Analysis

Q. Why do some studies report higher cytotoxicity for analogs with electron-withdrawing groups, while others observe the opposite?

  • Methodological Answer : Contradictions may stem from:
  • Target-Specific Effects : Electron-withdrawing groups (e.g., -Cl) enhance DNA intercalation (increasing cytotoxicity in cancer cells) but reduce mitochondrial membrane disruption (lowering apoptosis in normal cells) .
  • Assay Sensitivity : MTT assays may underestimate toxicity if cells metabolize thiazolidinone derivatives into less active metabolites .

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